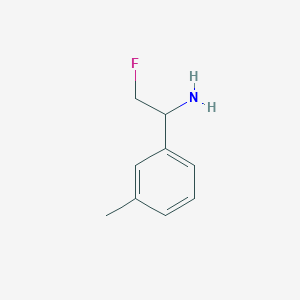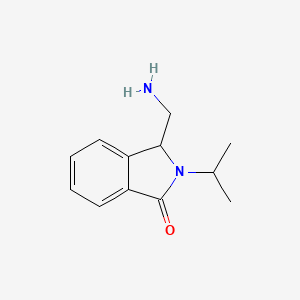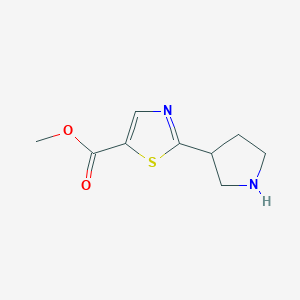
4-Iodophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenyl chloroformate can be synthesized through the reaction of 4-iodophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene safely. The process includes the careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Reduction: The iodine atom can be reduced to form 4-phenyl chloroformate.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used. The reactions are typically carried out in the presence of a base like triethylamine at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
4-Phenyl Chloroformate: Formed from the reduction of the iodine atom.
Scientific Research Applications
4-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: The compound is used in the modification of biomolecules, such as the conjugation of proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodophenyl chloroformate involves the formation of reactive intermediates that facilitate nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can readily react with nucleophiles to form stable products. The iodine atom can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Phenyl Chloroformate: Lacks the iodine substitution, making it less reactive in certain reactions.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of iodine, which affects its reactivity and applications.
Methyl Chloroformate: A simpler ester with different reactivity and applications.
Uniqueness: 4-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other chloroformates. This makes it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H4ClIO2 |
|---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
(4-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H |
InChI Key |
NZTZBFBNLVJVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)



![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)





